N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(2-methylquinolin-4-yl)oxalamide
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Overview
Description
N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(2-methylquinolin-4-yl)oxalamide is a complex organic compound that features a unique structure combining a furan ring, a piperidine ring, and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(2-methylquinolin-4-yl)oxalamide typically involves multiple steps:
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Formation of the Piperidine Intermediate: : The initial step involves the synthesis of the piperidine intermediate. This can be achieved by reacting furan-2-carbaldehyde with piperidine under reductive amination conditions to form 1-(furan-2-ylmethyl)piperidine.
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Quinoline Derivative Preparation: : The next step involves the synthesis of the 2-methylquinoline derivative. This can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
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Oxalamide Formation: : The final step involves the coupling of the piperidine intermediate with the quinoline derivative using oxalyl chloride to form the oxalamide linkage. This reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The furan ring in the compound can undergo oxidation reactions, leading to the formation of furan-2,3-dione derivatives.
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Reduction: : The quinoline moiety can be reduced to form tetrahydroquinoline derivatives under hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst is typically used for hydrogenation.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various N-substituted piperidine derivatives.
Scientific Research Applications
N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(2-methylquinolin-4-yl)oxalamide has several applications in scientific research:
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Medicinal Chemistry: : This compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
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Pharmacology: : It is used in the study of receptor binding and signal transduction pathways, particularly in the context of neurological and inflammatory diseases.
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Biological Research: : The compound is used to investigate cellular processes and molecular mechanisms in various biological systems.
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Industrial Applications: : It may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(2-methylquinolin-4-yl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(quinolin-4-yl)oxalamide: Similar structure but lacks the methyl group on the quinoline ring.
N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(2-methylquinolin-4-yl)acetamide: Similar structure but with an acetamide linkage instead of an oxalamide.
Uniqueness
N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(2-methylquinolin-4-yl)oxalamide is unique due to the presence of both the furan and quinoline moieties, which confer distinct chemical and biological properties. The oxalamide linkage also provides additional sites for hydrogen bonding and interaction with biological targets, enhancing its potential as a therapeutic agent.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-N'-(2-methylquinolin-4-yl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c1-16-13-21(19-6-2-3-7-20(19)25-16)26-23(29)22(28)24-14-17-8-10-27(11-9-17)15-18-5-4-12-30-18/h2-7,12-13,17H,8-11,14-15H2,1H3,(H,24,28)(H,25,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYUAOHPJXCBTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC3CCN(CC3)CC4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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